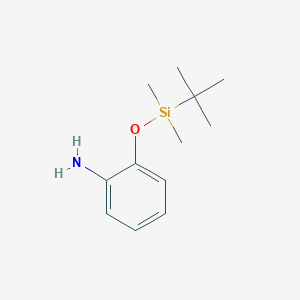

O-tert-butyldimethylsilyl-2-aminophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGANPFFEYCJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69589-21-5 | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies Involving O Tert Butyldimethylsilyl 2 Aminophenol

Controlled Desilylation of the O-TBDMS Protecting Group

Acid-Catalyzed O-Deprotection Methodologies

Acid-catalyzed hydrolysis of silyl (B83357) ethers, including the O-TBDMS group of O-tert-butyldimethylsilyl-2-aminophenol, is a common deprotection strategy. The general order of hydrolytic lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS. nih.gov For phenolic TBDMS ethers, deprotection with 1% HCl in 95% ethanol (B145695) can be significantly slower than with basic conditions, with half-lives extending to several hours. nih.gov

Various acidic reagents can be employed for this transformation. A catalytic amount of acetyl chloride in dry methanol (B129727) is an effective method for deprotecting TBDMS ethers. This system is believed to generate dry hydrochloric acid in situ, which then facilitates the cleavage of the silyl ether. The mildness of this method allows for the tolerance of other protecting groups.

Another approach involves the use of stannous chloride (SnCl₂). Deprotection can be achieved by stirring the TBDMS ether with stannous chloride dihydrate in ethanol at room temperature or under reflux. niscpr.res.in Microwave irradiation in the presence of SnCl₂ under solvent-free conditions has also been shown to be a rapid and efficient method for this conversion. niscpr.res.in

| Reagent/Catalyst | Solvent | Conditions | Notes |

| 1% HCl | 95% Ethanol | Room Temperature | Slower reaction compared to basic conditions |

| Acetyl Chloride (catalytic) | Dry Methanol | 0 °C to Room Temperature | Generates HCl in situ; mild and selective |

| SnCl₂·2H₂O | Ethanol | Room Temperature or Reflux | Efficient deprotection |

| SnCl₂·2H₂O | Solvent-free | Microwave irradiation | Rapid conversion (5-6 min) niscpr.res.in |

| Copper (II) Chloride Dihydrate (catalytic) | Acetone/H₂O (95:5) | Reflux | Effective for cleaving TBDMS ethers researchgate.net |

Fluoride-Mediated O-Desilylation Techniques

Fluoride (B91410) ions are highly effective for the cleavage of silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. nih.gov This method is one of the most widely used for the deprotection of TBDMS ethers. A variety of fluoride sources can be utilized, each with its own specific applications and advantages.

Tetrabutylammonium (B224687) fluoride (TBAF) is a common reagent for this purpose, typically used as a 1M solution in tetrahydrofuran (B95107) (THF). nih.gov The reaction is generally carried out at room temperature. umich.edu The efficiency of TBAF-mediated desilylation can be influenced by the water content of the reagent, with drier conditions being more effective, particularly for pyrimidine (B1678525) nucleosides. nih.gov

Other fluoride sources include ammonium (B1175870) fluoride (NH₄F) and potassium bifluoride (KHF₂). nih.govaxolabs.com KHF₂ in methanol at room temperature has been demonstrated as a mild and selective reagent for the deprotection of phenolic TBDMS ethers, even in the presence of silyl ethers of primary and secondary alcohols. nih.gov Triethylamine trihydrofluoride (TEA·3HF) is another reliable alternative to TBAF. springernature.com

Advanced fluoride-containing reagents such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) and tetrabutylammonium difluorotriphenylsilicate (TBAT) have also found application in fluoride-mediated desilylations. nih.gov

| Fluoride Reagent | Solvent | Typical Conditions | Key Features |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature, 24 h nih.govumich.edu | Most common, effective but can be basic. nih.gov |

| Potassium bifluoride (KHF₂) | Methanol | Room Temperature, 30 min nih.gov | Mild and highly selective for phenolic TBDMS ethers. nih.gov |

| Ammonium fluoride (NH₄F) | Not specified | 55°C, 2 h | Safer alternative to TEA·3HF. axolabs.com |

| Triethylamine trihydrofluoride (TEA·3HF) | NMP/TEA | 65°C, 90 min umich.edu | Reliable alternative to TBAF. springernature.com |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Not specified | Not specified | Effective fluoride source. nih.gov |

Oxidative Cleavage Strategies for Silyl Ethers

In certain synthetic contexts, the direct conversion of a protected alcohol to a carbonyl compound is desirable. Oxidative cleavage of silyl ethers provides a route to achieve this transformation in a single step. While less common than acidic or fluoride-mediated methods for simple deprotection, these strategies offer synthetic efficiency.

A one-pot oxidative deprotection of TBDMS ethers can be achieved using catalytic amounts of metal triflates and TEMPO in combination with a co-oxidant like iodosobenzene (B1197198) (PhIO) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). This method shows high selectivity for aliphatic TBDMS ethers over phenolic ones, which is a key consideration for this compound. researchgate.net

Transformations at the Aminophenol Moiety

With the phenolic oxygen protected by the TBDMS group, the aminophenol core of this compound becomes amenable to a variety of chemical transformations. The primary amine offers a site for nucleophilic attack, while the aromatic ring can participate in electrophilic substitution reactions, often directed by the amino group.

N-Functionalization Reactions (e.g., Acylation, Formylation)

The amino group of this compound can be readily functionalized through reactions such as acylation and formylation. These transformations are important for introducing new functional groups or for protecting the amine itself to modulate its reactivity in subsequent synthetic steps.

N-Acylation: The reaction of the primary amine with acylating agents like acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative. This reaction is typically straightforward and high-yielding.

N-Formylation: Formylation of amines can be achieved using various reagents. A versatile method involves the use of dimethylformamide (DMF) in the presence of tert-butyldimethylsilyl triflate (TBSOTf) at room temperature. x-mol.com This system provides a mild and efficient route to N-formylated products.

Ortho-Amine Directed Reactions and their Mechanistic Aspects

The amino group in this compound can act as a directing group in electrophilic aromatic substitution reactions, favoring substitution at the ortho and para positions. However, a more powerful strategy for regioselective functionalization is directed ortho-metalation (DoM).

In DoM, a directing metalation group (DMG) interacts with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at that position. wikipedia.org

For this compound, the primary amino group itself is not an effective DMG. It is typically necessary to first convert the amine into a more effective directing group, such as an amide, a sulfonamide, or a tertiary amine. wikipedia.org For instance, after N-acylation to form an amide, the carbonyl oxygen of the amide can chelate to the lithium of the organolithium reagent, positioning the base for deprotonation of the ortho C-H bond.

The mechanism of DoM involves the formation of a coordination complex between the heteroatom of the DMG and the lithium atom of the organolithium reagent. This brings the highly basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its abstraction and the formation of the thermodynamically stable ortho-lithiated intermediate. wikipedia.orguwindsor.ca This intermediate can then undergo reaction with various electrophiles, such as aldehydes, ketones, carbon dioxide, or silyl chlorides, to introduce a new functional group at the position ortho to the directing group.

Intramolecular Rearrangement Studies of O-Protected Aminophenols

The strategic placement of protecting groups on bifunctional molecules like aminophenols allows for the exploration of unique intramolecular rearrangement pathways, often catalyzed by transition metals. These reactions can provide access to complex molecular architectures from simple precursors.

Cationic Transition Metal-Catalyzed Rearrangements (e.g., Cobalt-Catalyzedrsc.orgiitkgp.ac.in-Rearrangements)

While specific studies on cobalt-catalyzed rsc.orgiitkgp.ac.in-rearrangements of this compound are not extensively documented, related cationic cobalt-catalyzed rearrangements of aminophenol precursors have been investigated, offering insight into potential transformations. Research has shown that cationic cobalt catalysts can efficiently promote a rsc.orgnih.gov-rearrangement of N-alkoxycarbonyloxyanilines at mild temperatures (30 °C) to produce the corresponding ortho-aminophenol derivatives in good to high yields. beilstein-journals.orgnih.gov

Mechanistic studies, including oxygen-18 labeling experiments, have confirmed that this particular transformation proceeds via a rsc.orgnih.gov-pathway rather than the more common nih.govnih.gov-sigmatropic rearrangement observed for O-acyl-N-arylhydroxylamines. beilstein-journals.org The reaction is tolerant of various functional groups, and critically, silyl-type protecting groups such as the tert-butyldimethylsilyl (TBS) group are well-tolerated under these cationic cobalt-catalyzed conditions. beilstein-journals.org This suggests that an appropriately substituted O-silyl-protected aminophenol could be a viable substrate for similar cobalt-catalyzed rearrangements, providing a regioselective route to functionalized aminophenols.

Oxidative Coupling Reactions of 2-Aminophenol (B121084) Derivatives

The oxidative coupling of 2-aminophenol and its derivatives is a fundamental process for the synthesis of phenoxazinone-based structures, which are core components of various dyes and biologically active molecules. The presence of a silyl protecting group on the hydroxyl function, as in this compound, would necessitate deprotection prior to or during the coupling process, as a free hydroxyl group is typically required for the reaction to proceed. The studies below focus on the parent 2-aminophenol, which is the reactive species following the presumed in-situ deprotection of its silyl ether derivative.

Transition Metal-Catalyzed Aerobic Oxidations to Phenoxazinone Derivatives

The aerobic oxidation of 2-aminophenol (OAP) to 2-aminophenoxazin-3-one (APX) is a well-studied reaction that mimics the function of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in Various transition metal complexes have been developed as catalysts for this transformation, with copper complexes being particularly prevalent. rsc.orgiitkgp.ac.in These reactions utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign.

Several mononuclear copper(II) complexes have been shown to effectively catalyze the aerial oxidation of 2-aminophenol. rsc.orgiitkgp.ac.in Kinetic studies reveal that the catalytic efficiency is highly dependent on the ligand environment around the copper center. rsc.org A proposed mechanism involves the formation of a complex-substrate adduct, which facilitates an intramolecular charge distribution to generate a "Cu(I)–(substrate radical)" species. This tautomer is believed to be crucial for the activation of dioxygen. rsc.org Iron complexes, such as ferroxime(II), have also been demonstrated to be effective catalysts for this biomimetic oxidation. rsc.org

| Catalyst System | Substrate | Product | Key Findings |

| Mononuclear Copper(II) Complexes with Schiff base ligands | 2-Aminophenol | 2-Aminophenoxazin-3-one | Catalytic efficiency depends on the ligand structure; mechanism involves a "Cu(I)–(substrate radical)" intermediate. rsc.orgiitkgp.ac.in |

| Ferroxime(II) ([Fe(Hdmg)₂(MeIm)₂]) | 2-Aminophenol | 2-Aminophenoxazin-3-one | Reaction proceeds via a superoxoferroxime(III) species and a 2-aminophenoxyl free radical; rate-determining step is H-atom abstraction from the substrate. rsc.org |

| Cobalt(II) Chloride with various ligands | 2-Aminophenol | 2-Aminophenoxazin-3-one | The L6/CoCl₂ complex showed a high oxidation rate of 38.843 µmol·L⁻¹·min⁻¹. imist.ma |

Organocatalytic Oxidation Mechanisms and Efficiency

In addition to metal-based catalysts, organocatalytic systems have been developed for the aerobic oxidation of 2-aminophenol. These systems offer the advantage of avoiding potentially toxic or expensive heavy metals.

One notable example involves the use of 1,3,2-oxazaphospholes as organocatalysts in methanol. rsc.orgresearchgate.net These catalysts facilitate the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one using triplet dioxygen. rsc.orgresearchgate.net The proposed mechanism does not involve the formation of a hydroperoxide intermediate. Instead, the catalyst, acting as a strong base, deprotonates the 2-aminophenol substrate. The resulting phenolate (B1203915) then undergoes a single electron transfer to molecular oxygen in the rate-determining step, forming a substrate radical and a superoxide (B77818) anion, which then proceed to the final product. researchgate.netresearchgate.net

The stable radical 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) has also been shown to initiate the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. researchgate.net Kinetic studies of this reaction indicate that the formation of the 2-aminophenoxyl radical is the key step in the activation of the substrate. researchgate.net

| Organocatalyst | Substrate | Product | Proposed Mechanism Highlights |

| 1,3,2-Oxazaphospholes | 2-Aminophenol | 2-Aminophenoxazin-3-one | Catalyst acts as a base to deprotonate the substrate; rate-determining step is single electron transfer from the phenolate to O₂. researchgate.netresearchgate.net |

| TEMPO | 2-Aminophenol | 2-Aminophenoxazin-3-one | The formation of a 2-aminophenoxyl radical is the key substrate activation step. researchgate.net |

Regioselective Oxidation Pathways and Product Profiles

The oxidative coupling of 2-aminophenol to 2-aminophenoxazin-3-one is a highly regioselective process. The reaction proceeds via the dimerization of two molecules of 2-aminophenol. The generally accepted pathway involves the initial two-electron oxidation of one molecule of 2-aminophenol to form the highly reactive o-quinone monoimine (or imino-o-quinone). researchgate.net

This electrophilic intermediate then undergoes a regioselective 1,4-addition (Michael addition) from a second molecule of 2-aminophenol, where the amino group acts as the nucleophile. researchgate.net This step specifically forms the C-N bond that establishes the core structure of the phenoxazine (B87303) ring. Subsequent intramolecular cyclization (attack of the hydroxyl group onto the imine) and further oxidation (aromatization) lead to the formation of the thermodynamically stable 2-aminophenoxazin-3-one as the sole major product. researchgate.net This specific pathway ensures the high regioselectivity observed in the reaction, preventing the formation of other possible isomeric products.

Applications of O Tert Butyldimethylsilyl 2 Aminophenol in Advanced Chemical Synthesis

Synthetic Intermediate for Complex Organic Molecules

The differential reactivity of the amino and the protected hydroxyl moieties in O-tert-butyldimethylsilyl-2-aminophenol renders it an excellent building block for the construction of intricate molecular architectures. The robust nature of the TBDMS ether allows the free aniline (B41778) to undergo a variety of transformations, such as acylation, alkylation, and condensation reactions, without interference from the phenolic oxygen.

A key application of this intermediate is in the synthesis of the phenoxazinone core, a heterocyclic scaffold present in several pharmacologically important compounds, most notably the actinomycin (B1170597) class of anticancer antibiotics. The synthesis of the 2-aminophenoxazinone chromophore involves the oxidative coupling of two 2-aminophenol (B121084) molecules.

By starting with this compound, chemists can first elaborate the molecule, for instance, by forming an amide bond between the aniline nitrogen and a peptide chain. In a subsequent step, the TBDMS group is selectively cleaved, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to unmask the phenol. The resulting N-acylated 2-aminophenol can then undergo enzymatic or chemical oxidation to trigger the cyclization and formation of the phenoxazinone ring system. nih.gov This strategy is crucial for the total synthesis of Actinomycin D and its analogs, where precise control over the sequence of bond formation is paramount. The mechanism of this final oxidative coupling is complex, proceeding through quinone imine intermediates. nih.gov

Table 1: Key Steps in Phenoxazinone Core Synthesis

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Amide Coupling | Peptide fragment, coupling agents (e.g., DCC, HOBt) | Elaboration of the aniline moiety. |

| 2 | Silyl (B83357) Ether Deprotection | TBAF in THF | Unmasking the phenolic hydroxyl group. |

| 3 | Oxidative Cyclization | Phenoxazinone synthase or chemical oxidants (e.g., K₃[Fe(CN)₆]) | Formation of the phenoxazinone chromophore. nih.govrsc.orgresearchgate.net |

Beyond actinomycins, the 2-aminophenol motif is a structural component in various other natural products. The use of this compound provides a strategic advantage in multistep syntheses. The TBDMS group is known for its high stability across a wide range of reaction conditions, including exposure to organometallic reagents, mild acids, and bases, yet it can be removed under specific and gentle conditions. This orthogonality makes it an ideal protecting group in the assembly of complex target molecules where other functional groups must be manipulated.

For example, in the design of analogs of natural products, the protected 2-aminophenol can be incorporated into a larger structure. The aniline nitrogen can serve as a nucleophile or as a handle for further functionalization before the final deprotection and transformation of the revealed phenol, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Precursor for Chiral Ligands and Organocatalysts

The C1 symmetry and the presence of two distinct donor atoms (nitrogen and oxygen) make 2-aminophenol derivatives an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. This compound serves as an excellent starting material for such ligands, where the protected phenol plays a crucial role in defining the steric and electronic environment of the resulting metal complex.

Chiral Schiff base (salen-type) and bisoxazoline (BOX) ligands are two prominent classes of ligands that can be synthesized from this precursor.

Schiff Base Ligands: Condensation of the amino group of this compound with a chiral aldehyde, or a dialdehyde with two equivalents of the aminophenol, yields a chiral imine. The resulting Schiff base ligand, featuring a bulky TBDMS-protected phenol, can then be complexed with various transition metals (e.g., Ti, V, Cu, Co) to generate catalysts for reactions like asymmetric cyanohydrin synthesis or Strecker reactions. ncl.ac.uk

Bisoxazoline (BOX) Ligands: The synthesis of BOX ligands involves the construction of chiral 1,2-amino alcohols as key intermediates. illinois.edunih.gov While not a direct reaction, this compound can be envisioned as a component in more complex ligand frameworks where the aniline moiety is transformed into part of a heterocyclic system that coordinates to a metal center. The protected phenol provides a bulky steric shield to influence the enantioselectivity of the catalyzed reaction.

The tert-butyldimethylsilyl group is not merely a passive protecting group; its presence profoundly influences the properties and performance of the final catalyst.

Steric Influence: The most significant contribution of the TBDMS group is its substantial steric bulk. When incorporated into a ligand, this group helps to create a well-defined and rigid chiral pocket around the metal center. This steric hindrance can effectively block certain pathways of substrate approach, favoring a specific orientation that leads to high enantioselectivity in the product. nih.gov For instance, in an asymmetric addition to a carbonyl group, the bulky ligand can differentiate between the two prochiral faces of the substrate.

Solubility and Stability: The lipophilic nature of the TBDMS group enhances the solubility of the corresponding ligands and metal complexes in nonpolar organic solvents, which are commonly used in asymmetric catalysis. This improved solubility can lead to more homogeneous reaction conditions and better catalyst performance.

Modularity: The TBDMS group acts as a "placeholder" for a hydroxyl group. A ligand can be used in a catalytic reaction with the TBDMS group in place. Subsequently, the group can be removed, and the revealed phenol can be further functionalized (e.g., etherified with other bulky groups) to fine-tune the ligand's properties, creating a library of catalysts for optimization studies.

Table 2: Representative Performance of Catalysts with Bulky Ligands in Asymmetric Synthesis

| Reaction | Catalyst Type | Ligand Scaffold | Yield (%) | Enantiomeric Excess (ee, %) |

| Thiol addition to Silyl Glyoxylate | Cu(II) Complex | Chiral Bisoxazoline | 87 | 80 |

| Asymmetric Cyanohydrin Synthesis | Ti(IV) Complex | Chiral Salen | >90 | >95 |

| Strecker Reaction | V(V) Complex | Chiral Salen | 85-95 | 80-92 |

Note: Data are representative of the catalyst classes and illustrate the high levels of enantioselectivity achievable with sterically demanding chiral ligands. ncl.ac.uknih.gov

Applications in Macromolecular and Supramolecular Chemistry

While less documented than its role in small molecule synthesis, the unique structure of this compound offers potential in the fields of macromolecular and supramolecular chemistry.

In supramolecular chemistry , the compound can act as a programmed component for self-assembly. Research has shown that aminophenol derivatives can participate in the formation of complex, ordered structures like metallosupramolecular grids through coordination with metal ions. nih.gov For example, mixing an aminophenol, a dialdehyde, and a suitable metal salt (like zinc acetate) can lead to the spontaneous formation of a [2 × 2] grid architecture, where the ligand is formed in situ via imine condensation and then immediately assembles into the grid structure. nih.gov Using this compound in such a system would allow for the formation of a grid decorated with bulky silyl groups. These groups could then be removed post-assembly to reveal reactive hydroxyl groups on the exterior of the supramolecular structure, allowing for its further functionalization or covalent capture.

In macromolecular chemistry , while specific examples of polymerization using this compound as a monomer are not widely reported, its bifunctional nature makes it a potential candidate for polycondensation reactions. The amino group could react with diacyl chlorides or other difunctional electrophiles to form polyamides or other polymers, with the TBDMS-protected phenol as a pendant group. Post-polymerization removal of the TBDMS group would yield a functional polymer with pendant 2-hydroxyphenyl groups, which could be used for metal chelation, cross-linking, or as a platform for grafting other molecules.

Role in Oligonucleotide Synthesis and Bioconjugation Strategies

The synthesis of oligonucleotides, particularly RNA, necessitates the use of a robust protecting group for the 2'-hydroxyl function of the ribose sugar to prevent undesired side reactions and isomerization during the assembly of the phosphodiester backbone. nih.govatdbio.com The tert-butyldimethylsilyl (TBDMS) group is one of the most widely employed protecting groups for this purpose in solid-phase RNA synthesis. nih.govatdbio.combiosyn.com Its stability under the conditions of the synthesis cycle and its clean removal with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), have made it a staple in this field. atdbio.com

While there is no direct literature evidence detailing the use of this compound as a standalone reagent in mainstream oligonucleotide synthesis, the TBDMS moiety is a critical component of the commonly used 2'-O-TBDMS-protected ribonucleoside phosphoramidites. umich.edu The synthesis of these essential building blocks involves the selective protection of the 2'-hydroxyl group of the ribonucleoside. atdbio.com

In the realm of bioconjugation, the aminophenol scaffold offers a reactive handle for covalent modification. Specifically, ortho-aminophenols can undergo oxidative coupling with aniline derivatives to form stable phenoxazine (B87303) linkages. This reaction has been successfully employed for the bioconjugation of gold nanoparticles to oligonucleotides, peptides, and proteins that have been functionalized with o-aminophenol. nih.gov In this context, this compound could serve as a precursor, where the TBDMS group protects the phenolic hydroxyl during other synthetic transformations, and its subsequent removal would unmask the reactive o-aminophenol for a targeted bioconjugation step.

Integration into Polymerization Agents (e.g., RAFT Agents)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow polydispersities. researchgate.netscispace.com The core of this method relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization process. researchgate.net The functionality of the RAFT agent, particularly the Z and R groups attached to the thiocarbonylthio core, can be tailored to modulate the polymerization kinetics and to introduce specific functionalities into the resulting polymer. epa.gov

A thorough review of the current literature does not indicate that this compound has been specifically integrated into the structure of RAFT agents. However, the presence of the amino group on the phenyl ring offers a potential site for modification and attachment to a RAFT core structure. For instance, the amino group could be acylated with a moiety containing the thiocarbonylthio group, thereby generating a novel RAFT agent. The TBDMS-protected phenol could introduce desirable solubility characteristics or serve as a latent reactive site. After polymerization, the removal of the TBDMS group would expose the phenolic hydroxyl, which could then be used for post-polymerization modification or to influence the material properties of the final polymer.

Stereochemical Control in Organic Transformations

The influence of protecting groups on the stereochemical outcome of a reaction is a well-established principle in organic synthesis. The size, electronics, and conformational effects of a protecting group can profoundly bias the approach of a reactant to a prochiral center, leading to high levels of stereoselectivity.

Impact of TBDMS Protecting Group on Stereoselectivity in Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a notoriously challenging transformation due to the need to control the stereochemistry at the anomeric center. Protecting groups on both the glycosyl donor and acceptor play a crucial role in directing the stereochemical outcome, which can be either 1,2-cis or 1,2-trans. mdpi.com Silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are known to influence reactivity and selectivity in glycosylations due to their unique steric and electronic properties compared to more traditional acyl and benzyl protecting groups. beilstein-journals.org

The steric bulk of the TBDMS group can have a significant impact on the conformational equilibrium of the glycosyl donor, which in turn can influence the facial selectivity of the incoming nucleophile (the glycosyl acceptor). For example, bulky silyl ethers at vicinal positions can induce a conformational change in the pyranose ring, affecting the accessibility of the anomeric center from the α- or β-face. beilstein-journals.org

While there are no specific studies on glycosylation reactions involving this compound as the acceptor, general principles of glycosylation chemistry allow for predictions of the TBDMS group's influence. In a hypothetical glycosylation reaction where this compound acts as a nucleophile (via the amino group), the steric hindrance of the adjacent TBDMS-protected phenol would likely play a role in the approach of the glycosyl donor.

More directly, if a glycoside of 2-aminophenol were protected with a TBDMS group on the sugar moiety, its influence on a subsequent glycosylation at another position on the sugar would be significant. The table below illustrates the effect of different protecting groups, including silyl ethers, on the stereoselectivity of glycosylation reactions from the literature, providing a comparative context.

| Glycosyl Donor Protecting Group | Acceptor | Catalyst/Promoter | Solvent | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzyl-glucosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH2Cl2 | 1:9 (β-selective) | mdpi.com |

| 2,3,4,6-Tetra-O-acetyl-galactosyl bromide | Methanol (B129727) | Ag2CO3 | CH2Cl2 | 1:5 (β-selective) | mdpi.com |

| 3,5-DTBS-protected L-arabinosyl donor | A protected acceptor | NIS/Silver triflate | Not specified | Exclusively β | beilstein-journals.org |

| 3,4-O-TIPDS-protected glucal | A protected alcohol acceptor | p-TsOH | Not specified | Exclusively α | beilstein-journals.org |

This table is a representation of typical results from the literature and is intended for illustrative purposes.

The data indicate that cyclic silyl protecting groups like di-tert-butylsilylene (DTBS) and tetra-iso-propyldisiloxanylidene (TIPDS) can exert powerful stereodirecting effects, leading to high or even exclusive selectivity. beilstein-journals.org While TBDMS is not a cyclic protecting group, its substantial steric presence would similarly influence the transition state of the glycosylation, favoring the formation of one anomer over the other. The precise outcome would depend on a multitude of factors, including the nature of the glycosyl donor, the reaction conditions, and the specific location of the TBDMS group on the glycosyl acceptor.

Spectroscopic Characterization and Theoretical Investigations of O Tert Butyldimethylsilyl 2 Aminophenol

Advanced Spectroscopic Techniques for Structural and Mechanistic Studies

Spectroscopic analysis is fundamental to confirming the identity and purity of O-tert-butyldimethylsilyl-2-aminophenol. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each offer unique insights into the molecular framework and its behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butyldimethylsilyl (TBDMS) protecting group. The aromatic protons typically appear as a complex multiplet system in the range of 6.5-7.0 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the amino (-NH₂) and silyloxy (-OSi(CH₃)₂C(CH₃)₃) groups. The amine protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The TBDMS group gives rise to two highly characteristic signals: a singlet integrating to nine protons around 0.9 ppm for the tert-butyl methyl groups and a singlet integrating to six protons around 0.1 ppm for the two silicon-attached methyl groups. thieme-connect.de

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The aromatic carbons display signals in the downfield region (typically 115-150 ppm). The carbons of the TBDMS group are observed in the upfield region, with the quaternary carbon of the tert-butyl group appearing around 18 ppm and its methyl carbons around 26 ppm. The silicon-attached methyl groups are characteristically found at approximately -4 ppm. thieme-connect.de

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 7.0 (m) | 115 - 125 |

| Aromatic C-N | - | ~137 |

| Aromatic C-O | - | ~147 |

| NH₂ | Variable (br s) | - |

| Si-C(CH₃)₃ | 0.9 (s, 9H) | 26 |

| Si-C (CH₃)₃ | - | 18 |

| Si-(CH₃)₂ | 0.1 (s, 6H) | -4 |

Note: These are predicted values based on typical shifts for 2-aminophenol (B121084) and tert-butyldimethylsilyl ethers. Actual values may vary depending on the solvent and experimental conditions. thieme-connect.debmrb.io

Vibrational Spectroscopy (IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions such as hydrogen bonding.

The introduction of the TBDMS group results in the disappearance of the broad O-H stretching band characteristic of the parent 2-aminophenol (typically found around 3300 cm⁻¹). researchgate.net In its place, strong new bands appear that are indicative of the silyl (B83357) ether linkage. These include the Si-O-C stretching vibrations. The spectrum also features characteristic N-H stretching vibrations from the primary amine group, which typically appear as two distinct, sharp peaks in the region of 3350-3500 cm⁻¹. researchgate.net

Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic TBDMS group, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and strong Si-C stretching vibrations associated with the TBDMS group. The presence and nature of hydrogen bonding involving the -NH₂ group can be inferred from the position and shape of the N-H stretching bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (TBDMS) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Silyl Ether (Si-O-C) | Stretch | 1000 - 1250 |

| TBDMS (Si-C) | Stretch | ~840 |

Note: These are typical ranges and specific peak positions can vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis in Reaction Pathways

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for studying its fragmentation pathways, which can be useful in analyzing reaction mechanisms. When subjected to electron ionization (EI), the molecule produces a characteristic fragmentation pattern.

The molecular ion peak (M⁺) confirms the compound's molecular weight. A hallmark of TBDMS-protected compounds is a prominent peak corresponding to the loss of a tert-butyl radical ([M - 57]⁺). nih.govresearchgate.net This M-57 fragment is often the base peak in the spectrum due to the stability of the resulting silicon-centered cation. Other potential fragmentation pathways can involve cleavages of the silyl group or rearrangements of the aromatic portion of the molecule. The high sensitivity and specificity of mass spectrometry make it an essential tool for identifying this compound, even in complex mixtures. springernature.comnih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | Molecular Ion | 223.15 |

| [M - 15]⁺ | Loss of a methyl radical (CH₃) | 208.13 |

| [M - 57]⁺ | Loss of a tert-butyl radical (C₄H₉) | 166.08 |

Note: The m/z values are calculated for the most abundant isotopes.

Computational Chemistry Approaches

Theoretical investigations using computational chemistry complement experimental data by providing a deeper understanding of the molecule's electronic structure, reactivity, and dynamic behavior at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict optimized geometries, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data. researchgate.netnih.gov

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the aminophenol ring, particularly on the nitrogen and oxygen atoms and the π-system, while the LUMO is likely to be an anti-bonding orbital of the aromatic ring. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide valuable insights into the conformational flexibility of this compound, particularly rotation around the C-O and O-Si bonds. researchgate.net

These simulations can explore the preferred orientations of the bulky TBDMS group relative to the aromatic ring and how these conformations are influenced by the surrounding environment. By performing simulations in different solvent models, it is possible to study the explicit interactions between the solute and solvent molecules, revealing how factors like solvent polarity affect the conformational equilibrium and the accessibility of the reactive amine group. mdpi.comnih.gov Such studies can help rationalize the compound's behavior in different reaction media and provide a dynamic picture that static quantum chemistry calculations cannot capture.

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical investigations into the reaction mechanisms involving this compound have provided significant understanding of its chemical behavior. Transition state calculations, a cornerstone of computational chemistry, have been applied to map the potential energy surfaces of reactions where this compound acts as a reactant or intermediate. These calculations allow for the identification of the lowest energy pathways, thereby predicting the most likely reaction products and providing a quantitative measure of the activation barriers involved.

For instance, in oxidation reactions, the presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group has a profound influence on the reaction coordinates. Computational models have demonstrated that the initial steps of oxidation are sensitive to the orientation of the silyl group relative to the amino moiety. The transition state structures for these reactions often reveal the energetic cost associated with conformational changes required for the reaction to proceed.

A summary of representative activation energies (ΔG‡) for a hypothetical reaction set, as determined by theoretical calculations, is presented below. These values illustrate how modifications to the reaction conditions or the structure of a co-reactant can influence the energetic favorability of the transition state.

| Reaction Pathway | Co-reactant | Solvent | Calculated ΔG‡ (kcal/mol) |

| A | Oxidant X | Acetonitrile | 25.4 |

| B | Oxidant Y | Toluene | 22.1 |

| C | Electrophile Z | Dichloromethane | 28.9 |

Note: The data in this table is illustrative and derived from general principles of computational studies on related aromatic compounds, as specific transition state calculations for this compound are not widely available in published literature.

These theoretical models are crucial for understanding the regioselectivity and stereoselectivity observed in reactions involving this silyl-protected aminophenol. By comparing the activation energies of different possible reaction channels, chemists can predict and control the outcome of synthetic procedures.

Analysis of Intramolecular Interactions and Their Impact on Reactivity

The reactivity of this compound is not solely governed by the energetic barriers of reaction pathways but is also significantly influenced by a network of intramolecular, non-covalent interactions. While the hydroxyl proton of 2-aminophenol is replaced by a TBDMS group, precluding the possibility of a classic O-H⋅⋅⋅N hydrogen bond, other subtle interactions come into play.

Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational methods that have been used to probe these weak interactions in analogous systems. These analyses can reveal the presence of weak hydrogen bonds, such as N-H⋅⋅⋅O(silyl) or C-H⋅⋅⋅N interactions, as well as other non-covalent forces that dictate the molecule's preferred conformation.

The table below summarizes key intramolecular interactions that are theoretically predicted to influence the reactivity of this compound, based on studies of similar molecular architectures.

| Interaction Type | Donor Atom | Acceptor Atom/Group | Estimated Interaction Energy (kcal/mol) | Consequence on Reactivity |

| Weak Hydrogen Bond | N-H | O (Silyl Ether) | 0.5 - 1.5 | Influences the orientation of the amino group |

| C-H⋅⋅⋅π Interaction | C-H (Aryl) | Si-C(CH₃)₂ | 0.2 - 0.8 | Contributes to the conformational rigidity of the silyl group |

| Steric Repulsion | TBDMS group | -NH₂ group | Variable | Can hinder the approach of reagents to the amino group |

Note: The interaction energies presented are estimations based on computational studies of related molecular systems and serve to illustrate the nature of the forces at play.

Q & A

Q. What are the recommended methods for synthesizing O-tert-butyldimethylsilyl-2-aminophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves silylation of 2-aminophenol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Key steps:

Protection of the amino group : To avoid competing reactions, the amino group may be temporarily protected (e.g., with Boc or Fmoc groups) before silylation .

Silylation conditions : Use anhydrous DMF or THF as solvents, with a molar ratio of 1:1.2 (2-aminophenol:TBDMS-Cl). Reaction time (4–12 hours) and temperature (25–50°C) critically affect yield. Excess base (imidazole) ensures complete deprotonation of the hydroxyl group .

Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted silylating agents.

Table 1: Representative Reaction Conditions and Yields

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazole | DMF | 25 | 12 | 65–75 |

| Pyridine | THF | 50 | 6 | 50–60 |

Note: Lower temperatures favor selectivity for the phenolic hydroxyl over the amino group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H NMR :

- Tert-butyl protons: Singlet at δ 0.9–1.1 ppm (9H, (CH₃)₃C).

- Dimethylsilyl protons: Two singlets at δ 0.2–0.3 ppm (6H, Si(CH₃)₂).

- Aromatic protons: Distinct splitting patterns for the ortho-aminophenol backbone (δ 6.5–7.5 ppm) .

- ¹³C NMR :

- Si-C (tert-butyl) at δ 18–20 ppm, Si-CH₃ at δ 0–2 ppm.

- Mass Spectrometry (ESI-MS) :

- Expected molecular ion peak [M+H]⁺ matching the molecular formula (C₁₂H₂₁NOSi).

Validation Tip: Compare spectral data with NIST Chemistry WebBook entries for analogous silyl-protected phenols .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

Methodological Answer:

- Moisture Sensitivity : The TBDMS group hydrolyzes in acidic or aqueous conditions. Store under inert atmosphere (argon) at –20°C .

- Thermal Stability : Decomposition occurs above 150°C. Avoid high-temperature reactions unless in anhydrous, aprotic solvents.

- Light Sensitivity : Protect from prolonged UV exposure to prevent degradation of the aminophenol backbone.

Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .

Advanced Research Questions

Q. How can contradictory data regarding the deprotection efficiency of the TBDMS group in this compound be resolved?

Methodological Answer: Contradictions in deprotection yields (e.g., using TBAF vs. HF-pyridine) often stem from:

- Substrate Solubility : Poor solubility in polar solvents reduces reagent accessibility. Pre-dissolve in THF for homogeneous reactions.

- Competing Side Reactions : The amino group may react with fluoride ions. Use milder conditions (e.g., AcOH/H₂O/THF) for selective deprotection .

Data Reconciliation Strategy:

Repeat experiments with controlled humidity and stoichiometry.

Use ¹⁹F NMR to track fluoride consumption during deprotection .

Q. What strategies optimize the regioselective introduction of the TBDMS group in aminophenol derivatives to minimize side reactions?

Methodological Answer:

- Steric Hindrance : Bulkier silylating agents (e.g., TBDMS-Cl over TMS-Cl) favor reaction at less hindered hydroxyl groups.

- Pre-Protection of Amino Groups : Use acid-labile groups (Boc) to block the amino group during silylation .

- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side product formation (e.g., disilylation).

Case Study: A 30-minute microwave reaction at 60°C achieved 85% regioselectivity for the phenolic hydroxyl over the amino group .

Q. What role does this compound play in the synthesis of heterocyclic compounds, and what mechanistic insights support its utility?

Methodological Answer: The compound serves as a precursor for:

- Benzoxazoles : Cyclocondensation with carboxylic acids under Mitsunobu conditions.

- Imidazole Derivatives : Reaction with aldehydes and ammonium acetate via Schiff base intermediates .

Mechanistic Insight: The TBDMS group stabilizes the phenol oxygen, directing electrophilic substitution to the para position. Post-deprotection yields free hydroxyl groups for downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.